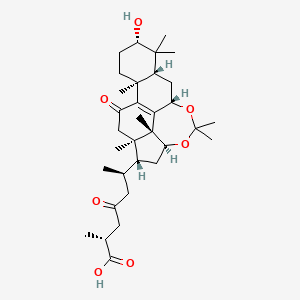
Ganodermacetal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ganodermacetal involves the isolation of the compound from the fruiting bodies of Ganoderma amboinense. The process typically includes extraction with organic solvents followed by chromatographic purification techniques to isolate the pure compound .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction from Ganoderma amboinense, which limits its availability and scalability for industrial applications .
化学反応の分析
Types of Reactions: Ganodermacetal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide are used to introduce additional oxygen functionalities into the this compound molecule.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Major Products Formed:
科学的研究の応用
作用機序
The mechanism of action of ganodermacetal involves its interaction with various molecular targets and pathways:
Molecular Targets: this compound targets specific proteins and enzymes involved in cellular processes, including cyclin-dependent kinase-2 (CDK2) and general control non-derepressible 5 (GCN5).
Pathways Involved: The compound affects pathways related to histone acetylation and the mitotic cell cycle, leading to its potential anti-cancer effects.
類似化合物との比較
Ganodermacetal is unique among lanostane triterpenes due to its high degree of oxidation and specific biological activities. Similar compounds include:
Ganoderic Acids: These are also triterpenes isolated from Ganoderma species, known for their anti-inflammatory and anti-cancer properties.
Lucidenic Acids: Another group of triterpenes from Ganoderma species, with notable anti-oxidant and anti-tumor activities.
Uniqueness: this compound stands out due to its significant toxicity to brine shrimp larvae and its potential for targeted anti-cancer therapy .
特性
分子式 |
C33H50O7 |
|---|---|
分子量 |
558.7 g/mol |
IUPAC名 |
(2R,6R)-6-[(1S,3R,5S,8S,12R,13R,15S,20R)-5-hydroxy-4,4,8,12,17,17,20-heptamethyl-10-oxo-16,18-dioxapentacyclo[10.6.2.03,8.09,19.015,20]icos-9(19)-en-13-yl]-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C33H50O7/c1-17(12-19(34)13-18(2)28(37)38)20-14-25-33(9)27-22(39-30(5,6)40-25)15-23-29(3,4)24(36)10-11-31(23,7)26(27)21(35)16-32(20,33)8/h17-18,20,22-25,36H,10-16H2,1-9H3,(H,37,38)/t17-,18-,20-,22+,23+,24+,25+,31+,32-,33+/m1/s1 |
InChIキー |
NLLJZGSUSJANTN-JVRPBZTDSA-N |
異性体SMILES |
C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1C[C@H]2[C@@]3([C@@]1(CC(=O)C4=C3[C@H](C[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)OC(O2)(C)C)C)C |
正規SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC2C3(C1(CC(=O)C4=C3C(CC5C4(CCC(C5(C)C)O)C)OC(O2)(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















